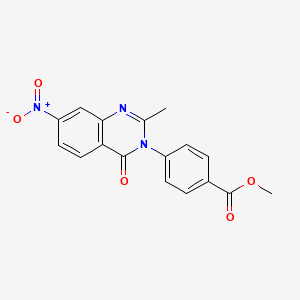

Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester

Beschreibung

The compound "Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester" features a benzoic acid backbone esterified with a methyl group and substituted at the para position by a 2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl moiety. This structure integrates a quinazolinone heterocycle, known for its pharmacological relevance, with a nitro group at position 7 and a methyl group at position 2.

Eigenschaften

CAS-Nummer |

78373-11-2 |

|---|---|

Molekularformel |

C17H13N3O5 |

Molekulargewicht |

339.30 g/mol |

IUPAC-Name |

methyl 4-(2-methyl-7-nitro-4-oxoquinazolin-3-yl)benzoate |

InChI |

InChI=1S/C17H13N3O5/c1-10-18-15-9-13(20(23)24)7-8-14(15)16(21)19(10)12-5-3-11(4-6-12)17(22)25-2/h3-9H,1-2H3 |

InChI-Schlüssel |

FKNYHQOUUOAANU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=C(C=C3)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

Esterification: The final step involves the esterification of the benzoic acid moiety with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of this compound is primarily related to its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Analogues Identified:

Benzoic Acid, 4-(4-Pentenyloxy)-, 2-Methoxy-1,4-Phenylene Ester (Compound 6) Structure: Contains a methoxy-substituted central phenylene ring and a reactive pentenyloxy chain. Synthesis: Esterification of 4-(4-pentenyloxy)benzoic acid with 2-methoxyhydroquinone using DCC/DMAP in CH₂Cl₂, yielding 50% white crystals . Application: Exhibits liquid crystalline properties, useful in nematic elastomers .

Benzoic Acid, 4-[[(4-Methyl-2-Oxo-2H-1-Benzopyran-7-Yl)Oxy]Methyl]-, Methyl Ester (CAS 313470-94-9) Structure: Coumarin (benzopyran) core linked via an oxymethyl group to the benzoate ester. Molecular Formula: C₁₉H₁₆O₅ (MW: 324.33) . Relevance: Demonstrates how heterocyclic cores (e.g., coumarin vs. quinazolinone) alter electronic properties and applications.

Benzoic Acid, 2-Hydroxy-3-[(4-Nitrobenzoyl)Amino]-, Methyl Ester (CAS 918943-21-2) Structure: Nitrobenzoyl amino and hydroxyl groups on the aromatic ring. Synthesis: Achieved via amide coupling, with a reported yield of 95% . Comparison: Highlights the role of nitro groups in modulating reactivity and steric effects.

Benzoxazinone Analogues () Structure: Benzoxazin-3(4H)-one or dihydroquinoxaline cores. Synthesis: Alkylation/saponification strategies, though oxidation side reactions may occur (e.g., quinoxalin-2(1H)-one formation) .

Comparative Analysis of Physicochemical Properties

Spectral Data Highlights:

Functional Group Impact:

- Nitro Groups : Increase electron-withdrawing effects, enhancing stability and altering UV-Vis absorption (e.g., CAS 918943-21-2 vs. Compound 6) .

- Heterocycles: Quinazolinone and coumarin cores influence π-π stacking and intermolecular interactions, critical for liquid crystalline behavior (Compound 6) or fluorescence (CAS 313470-94-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.